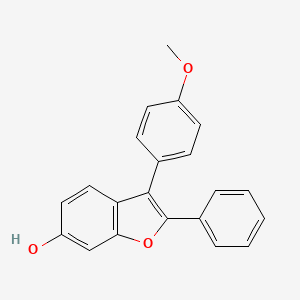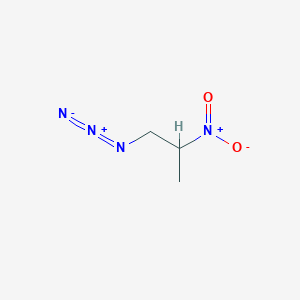
Phosphoric acid, 1-naphthalenyl diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 1-naphthalenyl diphenyl ester is an organic compound that belongs to the class of phosphoric acid esters. These esters are characterized by the presence of a phosphoric acid group bonded to organic moieties. This particular compound features a 1-naphthalenyl group and two diphenyl groups attached to the phosphoric acid, making it a unique and interesting molecule for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 1-naphthalenyl diphenyl ester typically involves the esterification of phosphoric acid with 1-naphthalenol and diphenyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.
Solvent: Anhydrous solvents like dichloromethane or toluene to prevent hydrolysis of the ester.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid esters, including this compound, is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous flow reactors may be used to ensure consistent product quality and high yield. The use of automated systems for monitoring and controlling the reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 1-naphthalenyl diphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of phosphoric acid derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures (50-80°C).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, often in acidic medium.
Substitution: Electrophilic reagents like nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Hydrolysis: Phosphoric acid, 1-naphthalenol, and diphenyl alcohol.
Oxidation: Phosphoric acid derivatives with oxidized aromatic rings.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Phosphoric acid, 1-naphthalenyl diphenyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphoric acid derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as a flame retardant additive in polymers and as a plasticizer to enhance the flexibility and durability of plastic materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 1-naphthalenyl diphenyl ester involves its ability to interact with various molecular targets through its phosphoric acid ester group. This group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The compound can also participate in phosphorylation reactions, transferring its phosphate group to other molecules, which is a key process in many biochemical pathways.
Comparación Con Compuestos Similares
Phosphoric acid, 1-naphthalenyl diphenyl ester can be compared with other similar compounds such as:
Phosphoric acid, diphenyl ester: Lacks the 1-naphthalenyl group, making it less bulky and potentially less reactive in certain applications.
Phosphoric acid, triphenyl ester: Contains three phenyl groups instead of the 1-naphthalenyl group, leading to different steric and electronic properties.
Phosphoric acid, (1-methylethyl)phenyl diphenyl ester: Features an isopropyl group, which can influence its solubility and reactivity compared to the 1-naphthalenyl derivative.
The uniqueness of this compound lies in its specific combination of aromatic groups, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
25653-19-4 |
|---|---|
Fórmula molecular |
C22H17O4P |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
naphthalen-1-yl diphenyl phosphate |
InChI |
InChI=1S/C22H17O4P/c23-27(24-19-12-3-1-4-13-19,25-20-14-5-2-6-15-20)26-22-17-9-11-18-10-7-8-16-21(18)22/h1-17H |
Clave InChI |
FVZFCHKRLYMSEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



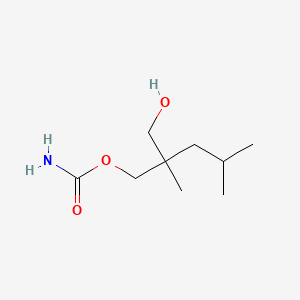
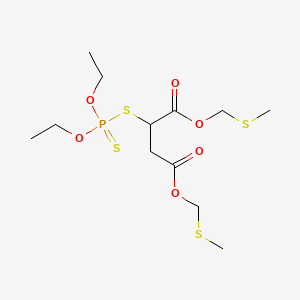
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
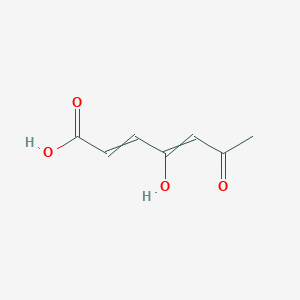
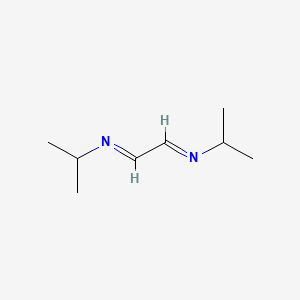

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
